molecular formula C16H23N3O9 B12404308 MraY-IN-2

MraY-IN-2

Cat. No.: B12404308
M. Wt: 401.37 g/mol
InChI Key: CNTCKIUMXDRLRR-HUUMSZDXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MraY-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and protective groups to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would need to ensure high purity and yield, which may involve multiple purification steps such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

MraY-IN-2 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

MraY-IN-2 exerts its effects by inhibiting the enzyme MurNAc-pentapeptide translocase (MraY), which is involved in the first membrane-associated step of peptidoglycan biosynthesis. This enzyme transfers phospho-MurNAc-pentapeptide from uridine diphosphate-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting this enzyme, this compound prevents the formation of Lipid I, thereby blocking peptidoglycan synthesis and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MraY-IN-2 is unique due to its specific chemical structure, which provides a high degree of selectivity and potency against MraY. Its IC50 value of 4.5 μM indicates strong inhibitory activity, making it a valuable tool in antibacterial research .

Properties

Molecular Formula

C16H23N3O9

Molecular Weight

401.37 g/mol

IUPAC Name

1-[(1S,3R,4R,7R)-1-[(1S)-1-[(2S,3S,4R,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxyethyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H23N3O9/c1-6(26-14-10(22)9(21)7(4-17)27-14)16-5-25-11(12(16)23)13(28-16)19-3-2-8(20)18-15(19)24/h2-3,6-7,9-14,21-23H,4-5,17H2,1H3,(H,18,20,24)/t6-,7+,9-,10-,11+,12+,13+,14+,16+/m0/s1

InChI Key

CNTCKIUMXDRLRR-HUUMSZDXSA-N

Isomeric SMILES

C[C@@H]([C@]12CO[C@H]([C@H]1O)[C@@H](O2)N3C=CC(=O)NC3=O)O[C@H]4[C@H]([C@H]([C@H](O4)CN)O)O

Canonical SMILES

CC(C12COC(C1O)C(O2)N3C=CC(=O)NC3=O)OC4C(C(C(O4)CN)O)O

Origin of Product

United States

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